molecular formula C9H7Cl2N3 B1458462 1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole CAS No. 1602769-76-5

1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole

Cat. No. B1458462
M. Wt: 228.07 g/mol
InChI Key: JAXZMKQZFZWETG-UHFFFAOYSA-N
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Description

The compound “1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole” is a derivative of 1,2,4-triazole, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . The compound also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) which is substituted with a chloromethyl group (a carbon atom bonded to a chlorine atom and two hydrogen atoms).


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, followed by the introduction of the phenyl and chloromethyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring and the phenyl ring. The chloromethyl group would be attached to the phenyl ring. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, and reactivity would likely be influenced by the presence of the 1,2,4-triazole ring, the phenyl ring, and the chloromethyl group .

properties

IUPAC Name

1-[5-chloro-2-(chloromethyl)phenyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-4-7-1-2-8(11)3-9(7)14-6-12-5-13-14/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXZMKQZFZWETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=NC=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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